Methyl 2-amino-2-(4-iodophenyl)acetate
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Overview
Description
Methyl 2-amino-2-(4-iodophenyl)acetate is an organic compound with the molecular formula C9H10INO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an amino group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(4-iodophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromo-2-(4-iodophenyl)acetate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-iodophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form the corresponding phenylacetic acid derivative.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenylacetic acid derivatives.
Substitution: Various substituted phenylacetic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-amino-2-(4-iodophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-iodophenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(2-iodophenyl)acetate: Similar structure but with the iodine atom at the ortho position.
Methyl 2-amino-2-(3-iodophenyl)acetate: Similar structure but with the iodine atom at the meta position.
Methyl 2-amino-2-(4-bromophenyl)acetate: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Methyl 2-amino-2-(4-iodophenyl)acetate is unique due to the presence of the iodine atom at the para position, which can significantly influence its reactivity and interactions compared to its ortho and meta analogs. The iodine atom also imparts distinct electronic and steric properties, making this compound valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10INO2 |
---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-iodophenyl)acetate |
InChI |
InChI=1S/C9H10INO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3 |
InChI Key |
HJZBZFKMIODDHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)I)N |
Origin of Product |
United States |
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